molecular formula C39H54O6 B515844 27-p-Coumaroyloxyursolic acid

27-p-Coumaroyloxyursolic acid

Cat. No. B515844
M. Wt: 618.8 g/mol
InChI Key: RZHJGXXCTIXCRI-HLWIYMQRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

27-CAUA is a novel selective inhibitor of EGFR kinase, leading to inactivation of PI3K/AKT/mTOR and Ras-Raf-MEK-ERK signal pathways.

Scientific Research Applications

  • Cytotoxic Activity : 27-p-Coumaroyloxyursolic acid has been isolated from plants like Viburnum jucundum and evaluated for its cytotoxic activity against human cancer cell lines. The compound exhibited significant cytotoxic effects, suggesting its potential application in cancer research and treatment (Ríos, González-Morales, & Villarreal, 2001).

  • Antiplasmodial Activity : Research on triterpenes from Gardenia saxatilis, including 27-O-p-coumaroyloxyursolic acid, has shown that these compounds exhibit antiplasmodial activity. This indicates their potential use in treating malaria caused by Plasmodium falciparum (Suksamrarn, Tanachatchairatana, & Kanokmedhakul, 2003).

  • Pancreatic Lipase Inhibitor : A study identified 27-p-Coumaroyloxyursolic acid as a potent inhibitor of pancreatic lipase, indicating its potential application in managing obesity and related metabolic disorders (Jang et al., 2008).

  • ACAT Inhibition : This compound was also isolated from Ilex kudincha and identified as an inhibitor of acyl CoA cholesteryl acyl transferase (ACAT), suggesting its potential application in treating hypercholesterolemia and atherosclerosis (Nishimura et al., 1999).

  • Phospholipase Cγ1 Inhibition : A study explored the structure-activity relationship of triterpene esters including 27-p-Coumaroyloxyursolic acid as inhibitors of phospholipase Cγ1. This suggests its relevance in the development of cancer chemopreventive or chemotherapeutic agents (Lee et al., 2008).

  • Apoptosis and Mitochondrial Autophagy in Cancer Cells : Research demonstrated that 27-P-CAUA (27-p-Coumaroyloxyursolic acid) induces apoptosis and mitochondrial autophagy in breast cancer cells by inhibiting the HER2/PI3K/AKT signaling pathway, indicating its potential in breast cancer therapy (Huang, Wang, & Wang, 2022).

  • EGFR Tyrosine Kinase Inhibition : A study found that 27-O-p-(E)-coumaroyl ursolic acid (27-CAUA) inhibits EGFR kinase and is associated with apoptosis in cancer cells, suggesting its use as a targeted therapeutic agent in cancer treatment (Wang et al., 2019).

properties

Product Name

27-p-Coumaroyloxyursolic acid

Molecular Formula

C39H54O6

Molecular Weight

618.8 g/mol

IUPAC Name

(1S,2R,4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-10-hydroxy-6a-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]-1,2,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid

InChI

InChI=1S/C39H54O6/c1-24-15-20-38(34(43)44)21-22-39(23-45-32(42)14-9-26-7-10-27(40)11-8-26)28(33(38)25(24)2)12-13-30-36(5)18-17-31(41)35(3,4)29(36)16-19-37(30,39)6/h7-12,14,24-25,29-31,33,40-41H,13,15-23H2,1-6H3,(H,43,44)/b14-9+/t24-,25+,29+,30-,31+,33+,36+,37-,38+,39+/m1/s1

InChI Key

RZHJGXXCTIXCRI-HLWIYMQRSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2[C@H]1C)COC(=O)/C=C/C6=CC=C(C=C6)O)C(=O)O

SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)COC(=O)C=CC6=CC=C(C=C6)O)C(=O)O

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)COC(=O)C=CC6=CC=C(C=C6)O)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

27-CAUA;  27 CAUA;  27CAUA

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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